molecular formula C6H3Cl2N3O2S B12877948 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride

Cat. No.: B12877948
M. Wt: 252.08 g/mol
InChI Key: WRBXDCXDCFWVNZ-UHFFFAOYSA-N
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Description

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method results in the formation of the target compound in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its eco-friendly and efficient nature .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include enaminonitriles, benzohydrazides, and nitriles. Microwave irradiation at elevated temperatures (e.g., 140°C) is often employed to facilitate these reactions .

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridine derivatives, which can exhibit diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride include:

Uniqueness

The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile building block for the synthesis of various biologically active compounds .

Properties

Molecular Formula

C6H3Cl2N3O2S

Molecular Weight

252.08 g/mol

IUPAC Name

7-chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H3Cl2N3O2S/c7-4-1-2-11-5(3-4)9-6(10-11)14(8,12)13/h1-3H

InChI Key

WRBXDCXDCFWVNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)S(=O)(=O)Cl)C=C1Cl

Origin of Product

United States

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